![molecular formula C16H18N2 B1386244 2-[3,4-ジヒドロ-2(1H)-イソキノリル]-5-メチルアニリン CAS No. 1097786-11-2](/img/structure/B1386244.png)
2-[3,4-ジヒドロ-2(1H)-イソキノリル]-5-メチルアニリン
概要
説明
3,4-Dihydro-2(1H)-quinolinone is a member of quinolines . It’s a heterocyclic compound that has been synthesized and studied for its potential biological activity .
Synthesis Analysis
3,4-Dihydro-2(1H)-quinolinones have been synthesized using various methods. For instance, one approach involves cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals .Chemical Reactions Analysis
While specific reactions involving “2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline” are not available, related compounds like 3,4-dihydro-2(1H)-quinolinones have been used in various chemical reactions .作用機序
Target of Action
Compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, a compound with a similar structure was found to occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
Similar compounds have shown good cellular potency, as measured by inhibition of metabolism of a known substrate .
Result of Action
Similar compounds have shown a broad rank order between enzymic and cellular activity .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
実験室実験の利点と制限
2-DIMA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available commercially in a variety of forms. Additionally, it is relatively non-toxic and has a low risk of side effects. However, it is important to note that 2-DIMA is still a relatively new compound, and its effects are not fully understood. As such, it is important to exercise caution when using it in laboratory experiments.
将来の方向性
Given the potential applications of 2-DIMA, there are many potential future directions for research. One potential direction is to further explore its effects on the central nervous system, and to better understand its mechanism of action. Additionally, further research could be done to explore its potential use in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression. Finally, further research could be done to explore its potential use as an adjunct therapy in the treatment of other disorders, such as addiction and schizophrenia.
科学的研究の応用
生物活性分子の合成前駆体
3,4-DHPo誘導体は、生物活性分子の合成における前駆体として広く使用されています。 それらは、天然物や医薬品に見られる複雑な構造の構築のための重要な中間体として役立ちます .
血管拡張薬
3,4-DHPoから誘導された化合物は、血管拡張薬として潜在的な可能性を示しています。 これらの薬剤は、血管平滑筋を弛緩させることによって、高血圧症やその他の心臓血管疾患の治療に役立つ可能性があります .
抗HIV活性
3,4-DHPoのいくつかの誘導体は、抗HIV活性を示します。 それらは、HIVウイルスの複製に不可欠な酵素またはタンパク質に結合して阻害し、治療介入のための経路を提供します .
抗腫瘍特性
3,4-DHPo誘導体の抗腫瘍活性は、医薬品化学において非常に興味深いものです。 これらの化合物は、さまざまな経路で作用して、癌細胞の増殖と増殖を阻害することができます .
抗菌および抗真菌用途
構造的な多様性のために、3,4-DHPo誘導体は、細菌および真菌感染を標的にするように設計することができ、新しい抗生物質を開発するための足場を提供します .
ペプチドデホルミラーゼ阻害剤のビルディングブロック
3,4-DHPo誘導体は、抗菌効果を持つ強力なペプチドデホルミラーゼ阻害剤を調製するために使用されます。 これらの阻害剤は、新しい抗菌薬の開発に不可欠です .
生化学分析
Biochemical Properties
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . Additionally, it may interact with β-adrenergic receptors, influencing signal transduction pathways . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or receptors, thereby modulating their activity.
Cellular Effects
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and cyclic GMP (cGMP) due to its interaction with phosphodiesterase enzymes . This compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with phosphodiesterase enzymes leads to the inhibition of these enzymes, resulting in increased levels of cAMP and cGMP . This, in turn, affects various cellular processes, including gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular signaling and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity .
Metabolic Pathways
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterases and other regulatory proteins that influence metabolic flux and metabolite levels . These interactions can lead to changes in the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can influence its activity and efficacy .
Subcellular Localization
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the nucleus or mitochondria . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-6-7-16(15(17)10-12)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBICXUATTOMEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCC3=CC=CC=C3C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



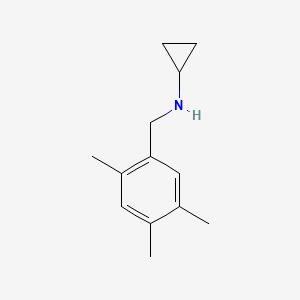
![Methyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1386164.png)
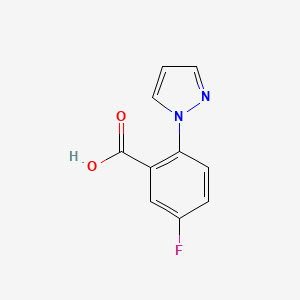

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)
![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)
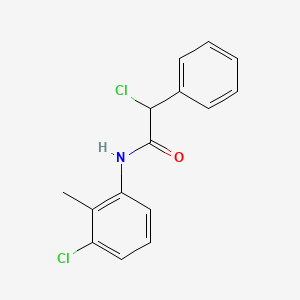
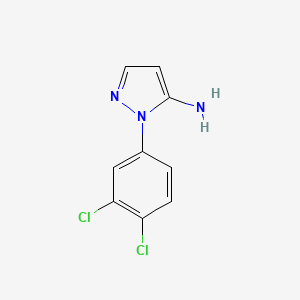
![6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1386174.png)
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline](/img/structure/B1386177.png)
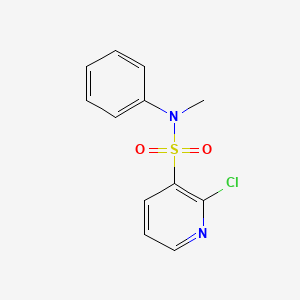
![4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid](/img/structure/B1386180.png)
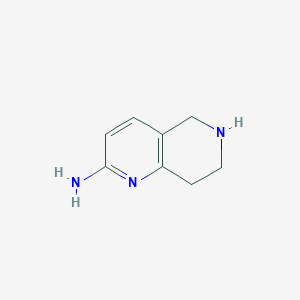
![2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile](/img/structure/B1386182.png)